Euphosalicin
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Overview
Description
Euphosalicin is a member of pyridines, an acetate ester, a macrocycle and a carbobicyclic compound. It has a role as a plant metabolite.
Scientific Research Applications
Multidrug Resistance Reversing Activity
- Euphosalicin, identified as a novel diterpene polyester from Euphorbia salicifolia, demonstrates significant activity in reversing multidrug resistance in mouse lymphoma cells. This unique compound represents a new class of bicyclic diterpenes, providing a promising avenue for cancer treatment research (Hohmann et al., 2001).
Synthesis Research
- The synthesis of the C6–C14 fragment of euphosalicin, a highly oxygenated modified jatrophane diterpene, has been achieved. This research is crucial for developing versatile intermediates for potential medicinal applications (Aichinger et al., 2015).
Antiproliferative Agents and Chemosensitizers
- In a study on Euphorbia esula, euphosalicin was evaluated for its antiproliferative activity and potential as a chemosensitizer. This research underscores its potential in overcoming multidrug resistance, an ongoing challenge in cancer treatment (Vasas et al., 2011).
Total Synthesis Approaches
- Research into the total synthesis of euphosalicin, including the development of a highly functionalized cyclopentane intermediate, is a critical area. These studies aid in understanding its complex structure and potential pharmaceutical applications (Gilbert et al., 2004).
properties
Product Name |
Euphosalicin |
---|---|
Molecular Formula |
C42H48N2O15 |
Molecular Weight |
820.8 g/mol |
IUPAC Name |
[(1S,2R,4R,6R,7R,9E,11R,13R,15R,16R)-2,4,7,13,16-pentaacetyloxy-7,11,15-trimethyl-3-methylidene-12-oxo-15-(pyridine-3-carbonyloxy)-6-bicyclo[11.3.0]hexadec-9-enyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C42H48N2O15/c1-23-13-10-16-40(8,57-28(6)48)33(56-38(51)30-14-11-17-43-20-30)19-32(53-25(3)45)24(2)35(54-26(4)46)34-37(55-27(5)47)41(9,22-42(34,36(23)50)58-29(7)49)59-39(52)31-15-12-18-44-21-31/h10-15,17-18,20-21,23,32-35,37H,2,16,19,22H2,1,3-9H3/b13-10+/t23-,32-,33-,34+,35+,37-,40-,41-,42-/m1/s1 |
InChI Key |
VCNSIDRPGQLVOC-XQFXQYKMSA-N |
Isomeric SMILES |
C[C@@H]1/C=C/C[C@@]([C@@H](C[C@H](C(=C)[C@@H]([C@H]2[C@H]([C@](C[C@@]2(C1=O)OC(=O)C)(C)OC(=O)C3=CN=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C4=CN=CC=C4)(C)OC(=O)C |
Canonical SMILES |
CC1C=CCC(C(CC(C(=C)C(C2C(C(CC2(C1=O)OC(=O)C)(C)OC(=O)C3=CN=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C4=CN=CC=C4)(C)OC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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